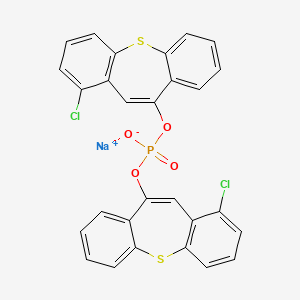

GPR84 antagonist 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H16Cl2NaO4PS2 |

|---|---|

Peso molecular |

605.4 g/mol |

Nombre IUPAC |

sodium bis(4-chlorobenzo[b][1]benzothiepin-6-yl) phosphate |

InChI |

InChI=1S/C28H17Cl2O4PS2.Na/c29-21-9-5-13-27-19(21)15-23(17-7-1-3-11-25(17)36-27)33-35(31,32)34-24-16-20-22(30)10-6-14-28(20)37-26-12-4-2-8-18(24)26;/h1-16H,(H,31,32);/q;+1/p-1 |

Clave InChI |

JFIDCMUEKCPJLL-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC3=C(S2)C=CC=C3Cl)OP(=O)([O-])OC4=CC5=C(C=CC=C5Cl)SC6=CC=CC=C64.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

GPR84 Antagonists: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target, primarily implicated in inflammatory processes. As a Gi/o-coupled receptor activated by medium-chain fatty acids (MCFAs), its signaling cascade is a focal point for intervention in a variety of inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of GPR84 antagonists, presenting key quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to GPR84

GPR84 is a class A G protein-coupled receptor that has garnered significant attention as a proinflammatory target.[1] Its expression is predominantly found in immune cells, including macrophages, neutrophils, and microglia, and is significantly upregulated during inflammatory stress.[2][3] Endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs) with carbon chain lengths of C9 to C14.[1] Activation of GPR84 initiates a signaling cascade that contributes to key inflammatory responses such as cytokine release, chemotaxis, and phagocytosis.[4] Consequently, antagonists of GPR84 are being actively investigated as potential therapeutics for conditions like inflammatory bowel disease (IBD), idiopathic pulmonary fibrosis (IPF), and other inflammation-driven disorders.

Core Mechanism of Action of GPR84 Antagonists

The primary mechanism of action for GPR84 antagonists is the competitive or non-competitive inhibition of agonist-induced receptor activation. By binding to the receptor, these antagonists prevent the conformational changes necessary for the coupling and activation of intracellular Gi/o proteins. This blockade disrupts the canonical downstream signaling pathways initiated by GPR84 activation.

Inhibition of G-Protein Signaling

Upon agonist binding, GPR84 couples to pertussis toxin (PTX)-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. GPR84 antagonists counteract this by preventing the agonist-mediated inhibition of cAMP production.

Furthermore, the dissociation of the G-protein heterotrimer (Gαi/o and Gβγ subunits) upon receptor activation triggers other signaling events. GPR84 antagonists block these subsequent pathways, which include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Regulates a variety of cellular processes including inflammation.

-

Nuclear Factor-κB (NF-κB) pathway: A key regulator of pro-inflammatory gene expression.

Blockade of Cellular Inflammatory Responses

By inhibiting the upstream G-protein signaling, GPR84 antagonists effectively suppress the downstream cellular functions that contribute to inflammation. These include:

-

Inhibition of Chemotaxis: GPR84 activation promotes the migration of neutrophils and macrophages to sites of inflammation. Antagonists block this chemotactic response.

-

Reduction of Pro-inflammatory Cytokine Release: The activation of GPR84 enhances the production of cytokines such as IL-8 and IL-12. Antagonists inhibit this cytokine release, thereby dampening the inflammatory response.

-

Suppression of Phagocytosis: While GPR84 activation can enhance phagocytic activity in macrophages, antagonists can modulate this function.

Biased Signaling and Allosteric Modulation

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), has been observed for GPR84 agonists. While less explored for antagonists, the potential for biased antagonism or inverse agonism exists. For instance, the compound PBI-4050 is described as an antagonist or inverse agonist for GPR84. Additionally, some antagonists may act as negative allosteric modulators (NAMs), binding to a site distinct from the orthosteric agonist binding pocket to inhibit receptor function. GLPG1205 has been suggested to act in this manner.

Quantitative Data on GPR84 Antagonists

The potency of GPR84 antagonists is typically determined through various in vitro assays. The following table summarizes publicly available data for several known GPR84 antagonists.

| Compound Name | Assay Type | Species | Potency (IC50 / pIC50) | Reference(s) |

| GLPG1205 | [35S]GTPγS Binding | Human | pIC50: 7.0 - 11.0 | |

| PBI-4050 | GPR40 Agonist / GPR84 Antagonist | Not Specified | Modest affinity at GPR84 | |

| GPR84 antagonist 2 | Calcium Mobilization | Human | IC50: 8.95 nM | |

| GPR84 antagonist 9 | Not Specified | Human | IC50: 0.012 µM | |

| TUG-2181 | Not Specified | Human | IC50: 34 nM | |

| Compound 837 | [35S]GTPγS Binding | Human | pIC50: ~7.5 | |

| Compound 020 | [35S]GTPγS Binding | Human | pIC50: ~8.0 | |

| Compound 021 | [35S]GTPγS Binding | Human | pIC50: ~8.5 | |

| Compound 42 | [35S]GTPγS Binding | Human | pIC50: 8.28 |

Experimental Protocols for Antagonist Characterization

The following are generalized protocols for key experiments used to determine the mechanism of action of GPR84 antagonists.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o subunits.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR84 (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and saponin.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and GDP.

-

Antagonist Incubation: Add varying concentrations of the antagonist compound.

-

Agonist Stimulation: Add a fixed concentration of a GPR84 agonist (e.g., 2-HTP or 6-OAU) at its EC80 concentration.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

-

Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value. A Schild analysis can be performed to determine the antagonist's affinity (pA2) and whether it is a competitive antagonist.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Antagonists will reverse the agonist-induced decrease in cAMP.

Methodology:

-

Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR84 in a 384-well plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist compound for 15-30 minutes.

-

Stimulation: Add a mixture of an adenylyl cyclase activator (e.g., Forskolin) and a GPR84 agonist (e.g., embelin (B1684587) or 6-OAU) to the wells.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved FRET) based assay.

-

Data Analysis: The antagonist's potency is determined by its ability to restore cAMP levels in the presence of the agonist. Plot the response against the antagonist concentration to calculate the IC50.

β-Arrestin Recruitment Assay

This assay is crucial for identifying biased signaling. It measures the recruitment of β-arrestin to the activated GPR84.

Methodology:

-

Cell Line: Use a cell line engineered to express GPR84 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate.

-

Antagonist Incubation: Add the test antagonist compounds to the cells and incubate.

-

Agonist Stimulation: Add a GPR84 agonist at a pre-determined EC80 concentration.

-

Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal.

-

Data Analysis: A decrease in the agonist-induced signal indicates antagonist activity. Calculate the IC50 from the concentration-response curve.

Macrophage/Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block the migration of immune cells towards a chemoattractant GPR84 agonist.

Methodology:

-

Cell Isolation: Isolate primary human or mouse neutrophils or macrophages, or use a suitable cell line (e.g., U937).

-

Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber or a real-time impedance-based system) with a porous membrane separating the upper and lower wells.

-

Loading: Place the GPR84 agonist (e.g., 6-OAU) in the lower chamber.

-

Cell Treatment: Pre-incubate the immune cells with varying concentrations of the GPR84 antagonist for 30 minutes.

-

Migration: Add the treated cells to the upper chamber and incubate for 1-3 hours to allow for migration towards the agonist.

-

Quantification: Quantify the number of migrated cells by staining and counting, or by measuring the change in impedance in real-time systems.

-

Data Analysis: Determine the concentration of antagonist required to inhibit cell migration by 50% (IC50).

Visualizing GPR84 Antagonist Mechanism of Action

GPR84 Signaling Pathway and Antagonist Intervention

Caption: GPR84 signaling pathway and points of antagonist inhibition.

Generalized Workflow for GPR84 Antagonist Characterization

Caption: A typical experimental workflow for characterizing GPR84 antagonists.

Conclusion

GPR84 antagonists represent a promising class of anti-inflammatory agents. Their mechanism of action is centered on the blockade of Gi/o-mediated signaling pathways, which in turn inhibits a range of pro-inflammatory cellular responses in immune cells. A thorough characterization of these antagonists requires a multi-faceted approach, employing a suite of biochemical and cell-based functional assays to determine their potency, mechanism of inhibition, potential for biased signaling, and ultimate impact on inflammatory processes. The data and protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working to advance GPR84-targeted therapeutics.

References

- 1. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]

- 4. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GPR84 Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target, primarily implicated in inflammatory and fibrotic diseases.[1][2] This receptor, activated by medium-chain fatty acids, is predominantly expressed in immune cells.[1] Its upregulation in pro-inflammatory conditions has spurred the development of antagonists to modulate its activity.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GPR84 antagonists, with a focus on a potent molecule referred to as "GPR84 antagonist 2" (also known as compound 33).[3] This document details the relevant signaling pathways, experimental protocols for antagonist characterization, and a summary of key antagonist data.

GPR84 Signaling Pathway

GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gi/o pathway. Upon activation by an agonist, GPR84 initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase, calcium mobilization, and activation of the Akt and ERK pathways. This signaling ultimately contributes to pro-inflammatory responses such as cytokine release and chemotaxis of immune cells like neutrophils and macrophages.

References

GPR84 Antagonist 2: A Deep Dive into Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target, primarily due to its role in inflammatory and immune responses. This receptor, activated by medium-chain fatty acids, is predominantly expressed in immune cells like macrophages, neutrophils, and microglia. Its upregulation in various pro-inflammatory conditions has spurred the development of antagonists to modulate its activity. This technical guide provides a comprehensive overview of the binding affinity and kinetics of GPR84 antagonists, with a special focus on "GPR84 antagonist 2" (also known as compound 33), and places this data in the context of other key GPR84 modulators. We will delve into the experimental protocols used to determine these crucial parameters and visualize the underlying biological and experimental frameworks.

GPR84 Signaling Pathway

GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Extracellular signal-regulated kinase (ERK) pathways. These pathways play a crucial role in regulating cellular functions such as cytokine production, cell migration, and survival. The pro-inflammatory effects of GPR84 are mediated through the activation of transcription factors like Nuclear Factor kappa B (NF-κB).

Figure 1: GPR84 Signaling Cascade.

Quantitative Binding Data of GPR84 Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the antagonist affinity (pA2). The following tables summarize the available quantitative data for this compound (compound 33) and other notable antagonists.

Table 1: Binding Affinity of this compound (Compound 33)

| Compound | Parameter | Value | Assay Type |

| This compound (compound 33) | IC50 | 8.95 nM | GPR84 activation assay[1] |

Table 2: Binding Affinity and Kinetics of Other Key GPR84 Antagonists

| Compound | Parameter | Value | Assay Type | Reference |

| GLPG1205 | IC50 | 25 nM | GTPγS assay | [2] |

| IC50 | 15 nM | ZQ16-induced ROS | [3] | |

| PBI-4050 | Affinity | Modest | Not specified | [4] |

| Compound 140 | pA2 | 9.13 ± 0.07 | [35S]GTPγS binding | [5] |

| [3H]140 | Kd | 1.3 ± 0.2 nM | Radioligand binding | |

| kon | 0.043 ± 0.003 min-1nM-1 | Radioligand binding | ||

| koff | 0.048 ± 0.002 min-1 | Radioligand binding | ||

| GPR84 antagonist 1 | Affinity | High | Not specified | |

| GPR84 antagonist 3 (compound 42) | pIC50 | 8.28 | GTPγS assay | |

| TUG-2181 | IC50 | 34 nM | Not specified |

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail the typical protocols for radioligand binding assays and surface plasmon resonance (SPR) as applied to GPR84.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. These assays involve the use of a radiolabeled ligand to measure its binding to a receptor.

1. Membrane Preparation:

-

Cells or tissues expressing GPR84 are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Assay (Competition):

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled GPR84 ligand (e.g., [3H]140) is incubated with the prepared membranes.

-

Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

To determine non-specific binding, a high concentration of a known GPR84 ligand is added to a set of control wells.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 of the antagonist.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).

1. Chip Preparation and Ligand Immobilization:

-

A sensor chip with a suitable surface chemistry (e.g., CM5) is selected.

-

The surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

A solution containing purified GPR84 is injected over the activated surface to allow for covalent immobilization. Alternatively, an antibody-capture approach can be used for tagged receptors.

-

Any remaining active sites on the surface are deactivated.

2. Analyte Binding and Kinetic Analysis:

-

A continuous flow of running buffer is established over the sensor surface to obtain a stable baseline.

-

The antagonist (analyte) is injected at various concentrations over the immobilized GPR84.

-

The association of the antagonist to the receptor is monitored in real-time as a change in the SPR signal (measured in response units, RU).

-

After the injection, the running buffer is flowed over the chip, and the dissociation of the antagonist is monitored.

-

The sensor surface is regenerated between different analyte concentrations, if necessary, to remove all bound analyte.

3. Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding model).

-

The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon) are determined.

Figure 3: Surface Plasmon Resonance Workflow.

Conclusion

The development of potent and selective GPR84 antagonists, such as this compound (compound 33), holds significant promise for the treatment of inflammatory diseases. A thorough understanding of their binding affinity and kinetics is paramount for optimizing their therapeutic potential. This guide has provided a detailed overview of the quantitative binding data for key GPR84 antagonists, the experimental methodologies used to obtain this data, and the underlying signaling pathways. The continued application of these techniques will be instrumental in the discovery and development of next-generation GPR84-targeted therapeutics.

References

role of GPR84 in inflammatory signaling pathways

An In-depth Technical Guide on the Role of GPR84 in Inflammatory Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 84 (GPR84) is a rhodopsin-like class A GPCR that has emerged as a significant player in the regulation of immune responses and inflammation.[1] Primarily expressed on the surface of immune cells such as macrophages, neutrophils, monocytes, and microglia, GPR84 acts as a sensor for medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon atoms.[2][3][4] Its expression is notably upregulated in response to pro-inflammatory stimuli, positioning it as a key modulator in various inflammatory conditions.[1] GPR84 activation is linked to crucial immune functions including chemotaxis, phagocytosis, and the production of inflammatory mediators. This guide provides a comprehensive technical overview of GPR84's role in inflammatory signaling, its downstream pathways, and the experimental methodologies used to investigate its function, serving as a resource for professionals in immunology and drug discovery.

GPR84 Expression and Regulation

GPR84 expression is predominantly found in cells of the innate immune system. Studies have shown high levels of GPR84 mRNA in human polymorphonuclear leukocytes (PMNs) and macrophages. The expression of GPR84 is not static; it is significantly upregulated by inflammatory triggers. For instance, pro-inflammatory molecules like lipopolysaccharide (LPS), TNF-α, IL-1β, and interferon-γ can increase GPR84 expression in various immune and stromal cell subsets. This upregulation suggests a feed-forward mechanism where an initial inflammatory stimulus primes immune cells to be more responsive to GPR84 ligands, thereby amplifying the inflammatory cascade. Conditions such as endotoxemia, hyperglycemia, and hypercholesterolemia have also been shown to increase GPR84 expression in murine tissues and macrophages.

Ligands of GPR84: Agonists and Antagonists

The function of GPR84 is modulated by a range of endogenous and synthetic ligands. While MCFAs (C9-C14) are considered its endogenous activators, their relatively low in vivo concentrations have driven the development of more potent synthetic tools to study the receptor's function.

Table 1: Key GPR84 Agonists and Antagonists

| Compound Name | Type | Key Characteristics | EC50 / IC50 | Reference |

|---|---|---|---|---|

| Medium-Chain Fatty Acids (MCFAs) | Endogenous Agonist | Natural ligands, with capric acid (C10) being most potent. | - | |

| 6-n-octylaminouracil (6-OAU) | Synthetic Agonist | Potent and specific surrogate agonist widely used in research. | ~105 nM | |

| Diindolylmethane (DIM) | Allosteric Agonist | A naturally occurring compound that acts as an allosteric agonist. | - | |

| ZQ-16 | Synthetic Agonist | Potent and selective agonist. | 0.213 µM | |

| DL-175 | Biased Agonist | Selectively activates G-protein signaling with less β-arrestin recruitment. | - | |

| GLPG1205 | Antagonist | Potent and specific antagonist; has been evaluated in clinical trials. | - |

| PBI-4050 | Antagonist | Dual-action molecule, also a GPR40 agonist. | - | |

Core Signaling Pathways

GPR84 activation initiates downstream signaling primarily through two major pathways: Gαi/o protein coupling and β-arrestin recruitment. The specific pathway engaged can be influenced by the activating ligand, leading to biased agonism.

Gαi/o-Protein-Coupled Pathway

The canonical signaling pathway for GPR84 involves coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of this pathway is central to many of the receptor's pro-inflammatory functions.

-

Downstream Effectors:

-

PI3K/Akt Pathway: GPR84 activation enhances the phosphorylation of Akt, a key regulator of cell survival and metabolism.

-

MAPK/ERK Pathway: The receptor stimulates the phosphorylation of ERK (extracellular signal-regulated kinase), which is involved in cell proliferation and differentiation.

-

NF-κB Pathway: GPR84 activation promotes the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for inflammatory gene expression.

-

Calcium Mobilization: The release of Gβγ subunits from activated Gαi/o proteins can promote the release of calcium (Ca2+) from the endoplasmic reticulum, influencing mitochondrial function and other cellular processes.

-

Caption: GPR84 Gαi/o-protein signaling cascade.

β-Arrestin Pathway

In addition to G-protein coupling, agonist-activated GPR84 can recruit β-arrestin adaptor proteins. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. Some synthetic ligands, like DL-175, exhibit biased agonism, resulting in less β-arrestin signaling compared to agonists like 6-OAU. This biased signaling can lead to distinct functional outcomes; for example, DL-175 induces similar phagocytic activity to 6-OAU but with reduced chemotaxis in macrophages.

Caption: GPR84 β-arrestin recruitment and downstream events.

Functional Roles in Inflammation

Activation of GPR84 in immune cells triggers a suite of pro-inflammatory responses that are critical to the innate immune response.

Cytokine and Chemokine Production

A primary function of GPR84 is to amplify the production of pro-inflammatory mediators. In macrophages, GPR84 agonists enhance the expression of cytokines like TNF-α, IL-6, and IL-12B, and chemokines such as CCL2, CCL5, and CXCL1, particularly when the cells are already in an inflammatory state (e.g., pre-treated with LPS). Similarly, in PMNs, GPR84 activation amplifies LPS-stimulated IL-8 production. This function establishes GPR84 as an enhancer of inflammatory signaling rather than an initiator.

Table 2: GPR84-Mediated Effects on Inflammatory Mediators

| Cell Type | Stimulus | Mediator | Effect | Reference |

|---|---|---|---|---|

| Murine Macrophages | 6-OAU (after LPS) | TNFα, IL-6, IL-12B | Increased Expression | |

| Murine Macrophages | 6-OAU (after LPS) | CCL2, CCL5, CXCL1 | Increased Expression | |

| Human PMNs | 6-OAU (after LPS) | IL-8 | Increased Production | |

| Human Macrophages | GPR84 Agonists | TNFα | Increased Production |

| GPR84-/- Macrophages | LPS | IL-6, IL-1β, TNF-α | Decreased Production | |

Phagocytosis and Chemotaxis

GPR84 signaling plays a direct role in modulating the migratory and phagocytic capacity of immune cells.

-

Chemotaxis: GPR84 agonists act as chemoattractants for both PMNs and macrophages, promoting their migration to sites of inflammation. This process is dependent on the Gαi/o pathway.

-

Phagocytosis: Activation of GPR84 enhances the phagocytic activity of macrophages. Studies have shown that GPR84 activation can increase bacterial adhesion and phagocytosis. Furthermore, GPR84 signaling can synergize with the blockade of anti-phagocytic signals (like CD47) on cancer cells to boost their clearance by macrophages.

Experimental Methodologies

Investigating the GPR84 signaling pathway requires a combination of cellular, molecular, and biochemical assays. Below are protocols for key experiments commonly cited in GPR84 research.

Protocol: Analysis of GPR84-Mediated ERK/Akt Phosphorylation

This protocol details the use of Western Blotting to measure the activation of downstream signaling pathways in macrophages following GPR84 stimulation.

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., U937) in appropriate media.

-

Cell Stimulation:

-

Seed cells in 6-well plates and allow them to adhere.

-

If required, pre-treat cells with a pro-inflammatory stimulus like LPS (e.g., 0.1 µg/ml) for 2 hours to upregulate GPR84 expression.

-

Starve cells in serum-free media for 2-4 hours before agonist treatment.

-

Treat cells with a GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle control for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt, total Akt, phospho-ERK, and total ERK.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Protocol: Measurement of Cytokine Secretion via ELISA

This protocol describes how to quantify the release of inflammatory cytokines from macrophages after GPR84 activation.

-

Cell Culture and Stimulation:

-

Seed macrophages in a 24-well plate.

-

Pre-treat cells with LPS (0.1 µg/ml) for 2 hours.

-

Wash cells and add fresh media containing the GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle. For antagonist studies, pre-incubate with the antagonist for 30 minutes before adding the agonist.

-

Incubate for a specified period (e.g., 4-24 hours).

-

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

-

Follow the manufacturer's instructions precisely. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants) to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate (e.g., TMB) to develop a colorimetric reaction.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Caption: Workflow for studying GPR84-mediated inflammation.

Conclusion and Future Directions

GPR84 is unequivocally a pro-inflammatory receptor that plays a crucial role in amplifying immune responses, particularly within the myeloid cell lineage. Its activation via the Gαi/o pathway triggers a cascade involving Akt, ERK, and NF-κB, leading to enhanced cytokine production, chemotaxis, and phagocytosis. The upregulation of GPR84 expression during inflammation suggests it is a key component of a positive feedback loop that sustains and enhances the immune response.

For drug development professionals, GPR84 presents a compelling target. The development of GPR84 antagonists is a promising strategy for treating chronic inflammatory and fibrotic diseases where myeloid cell activation is pathogenic. Conversely, GPR84 agonists, particularly biased agonists that promote phagocytosis without excessive inflammation, could offer therapeutic potential in contexts like cancer immunotherapy. Future research should focus on further elucidating the nuances of biased agonism, identifying additional endogenous ligands, and exploring the role of GPR84 in a broader range of diseases.

References

- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 4. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

GPR84: A Technical Guide to Endogenous Ligands and Antagonist Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immunological disorders.[1] Predominantly expressed on immune cells such as macrophages, neutrophils, and microglia, GPR84 activation is associated with pro-inflammatory responses.[2][3] This technical guide provides an in-depth overview of the endogenous ligands that activate GPR84, the intricate signaling pathways it governs, and the landscape of antagonists developed to modulate its activity. Detailed experimental protocols for key assays and quantitative data on ligand interactions are presented to support ongoing research and drug development efforts in this area.

Endogenous and Synthetic Ligands for GPR84

GPR84 is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14.[4] While these are considered endogenous ligands, their in vivo concentrations have raised questions about their physiological role, prompting the development of more potent synthetic agonists to probe the receptor's function.[1]

Endogenous Agonists

Medium-chain fatty acids (MCFAs) are the primary class of endogenous agonists for GPR84. Hydroxylated forms of these fatty acids have also been shown to activate the receptor, in some cases more effectively than their non-hydroxylated counterparts.

Synthetic Agonists

A variety of synthetic agonists have been developed to study GPR84 function, often exhibiting higher potency than endogenous ligands. These tools have been instrumental in elucidating the receptor's role in inflammatory processes. Notable synthetic agonists include 6-n-octylaminouracil (6-OAU), ZQ-16, and DL-175.

Antagonists

The pro-inflammatory nature of GPR84 signaling has driven the development of antagonists as potential therapeutics for inflammatory diseases. Several small molecule antagonists have been identified, with some progressing to clinical trials. Key examples include GLPG1205, PBI-4050, and LMNL6511.

Quantitative Ligand Interaction Data

The following tables summarize the quantitative data for the binding affinities and functional potencies of various GPR84 ligands.

Table 1: Agonist Affinity and Potency Data for GPR84

| Ligand | Ligand Type | Assay Type | Species | EC50 / Ki | Reference |

| Capric Acid (C10:0) | Endogenous Agonist | Calcium Mobilization | Human | 4.4 µM | |

| Lauric Acid (C12:0) | Endogenous Agonist | Calcium Mobilization | Human | 27.4 µM | |

| 2-hydroxy Lauric Acid | Endogenous Agonist | [35S]GTPγS Binding | Human | 9.9 µM | |

| 3-hydroxy Lauric Acid | Endogenous Agonist | [35S]GTPγS Binding | Human | 13 µM | |

| 2-hydroxy Capric Acid | Endogenous Agonist | [35S]GTPγS Binding | Human | 31 µM | |

| 6-n-octylaminouracil (6-OAU) | Synthetic Agonist | [35S]GTPγS Binding | Human | 512 nM | |

| 6-OAU | Synthetic Agonist | PI Assay | Human | 105 nM | |

| ZQ-16 | Synthetic Agonist | Calcium Mobilization | Human | 213 nM | |

| Embelin | Synthetic Agonist | Monocyte Migration | Human | 120 nM | |

| GPR84 agonist-2 (Cpd 8e) | Synthetic Agonist | Not Specified | Not Specified | 7.24 nM | |

| TUG-2099 (Cpd 4s) | Synthetic Agonist | Not Specified | Not Specified | 0.3 nM | |

| OX04528 (Cpd 68) | Synthetic Agonist | cAMP Assay | Not Specified | 5.98 pM |

Table 2: Antagonist Affinity and Potency Data for GPR84

| Ligand | Ligand Type | Assay Type | Species | IC50 / pA2 / pIC50 | Reference |

| GLPG1205 | Synthetic Antagonist | [35S]GTPγS Binding | Human | pIC50: 7.0 - 11.0 | |

| Compound 837 | Synthetic Antagonist | [35S]GTPγS Binding | Human | pA2: 9.13 | |

| Compound 020 | Synthetic Antagonist | [35S]GTPγS Binding | Human | pA2 < 6.0 (mouse) | |

| TUG-2181 | Synthetic Antagonist | Not Specified | Human | IC50: 34 nM | |

| GPR84 antagonist 3 (Cpd 42) | Synthetic Antagonist | [35S]GTPγS Binding | Not Specified | pIC50: 8.28 | |

| GPR84 antagonist 9 (Cpd 320) | Synthetic Antagonist | Not Specified | Not Specified | IC50: 12 nM |

GPR84 Signaling Pathways

GPR84 primarily couples to the Gαi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also activate downstream effector molecules, contributing to cellular responses such as chemotaxis and calcium mobilization. Furthermore, GPR84 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling.

Caption: GPR84 canonical signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize GPR84 ligands are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of Gαi/o coupling.

Workflow:

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR84 (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Use an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.

-

Reaction Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), varying concentrations of the test ligand (agonist or antagonist), and assay buffer.

-

Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plates, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: For agonists, determine EC50 and Emax values. For antagonists, determine IC50 or Ki values from competition binding curves.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation, by measuring intracellular cAMP levels.

Methodology:

-

Cell Plating: Seed CHO-K1 cells stably expressing human GPR84 into a 96-well plate and incubate for 24 hours.

-

Pre-treatment (for antagonists): Pre-incubate cells with antagonist or vehicle for 15 minutes.

-

Stimulation: Simultaneously treat the cells with 25 µM forskolin (B1673556) (to stimulate adenylyl cyclase) and the agonist (e.g., 6-OAU) for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: For agonists, calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the IC50 value against an EC80 concentration of the agonist.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that can occur upon GPR84 activation, often mediated by Gβγ subunit signaling.

Workflow:

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Seeding: Plate HEK293 cells stably co-expressing GPR84 and a promiscuous G protein (e.g., Gα16) in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Ligand Addition: Use an automated liquid handler or a fluorometric imaging plate reader with injection capabilities to add varying concentrations of the test compound.

-

Signal Detection: Measure the fluorescence intensity before and after ligand addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: For agonists, determine the EC50 from the dose-response curve of the peak fluorescence signal. For antagonists, measure the inhibition of the response to an EC80 concentration of a known agonist.

β-Arrestin Recruitment Assay

This assay detects the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and G protein-independent signaling.

Methodology (using NanoLuc® technology as an example):

-

Cell Line: Use a cell line (e.g., HEK293) engineered to express GPR84 fused to one subunit of the NanoLuc® luciferase and β-arrestin fused to the complementary subunit.

-

Cell Plating: Plate the cells in a 384-well white plate.

-

Ligand Stimulation: Add the agonist at various concentrations and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

-

Detection: Add the NanoLuc® substrate and measure the luminescence, which is proportional to the extent of GPR84-β-arrestin interaction.

-

Data Analysis: Determine the EC50 for agonist-induced β-arrestin recruitment. For antagonists, measure the inhibition of the agonist-induced signal.

Macrophage Chemotaxis Assay

This assay assesses the ability of GPR84 ligands to induce the directed migration of macrophages, a critical function in the inflammatory response.

Methodology (using a Transwell assay):

-

Cell Preparation: Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages) or use a macrophage-like cell line (e.g., J774A.1).

-

Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add chemotaxis buffer containing the test ligand (chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend macrophages in chemotaxis buffer and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 3-6 hours at 37°C in a CO₂ incubator to allow cell migration through the membrane.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Compare the number of migrated cells in response to different concentrations of the test ligand to a vehicle control.

Conclusion

GPR84 represents a significant target for the development of novel anti-inflammatory therapeutics. A thorough understanding of its endogenous ligands, signaling mechanisms, and the pharmacology of synthetic modulators is paramount for successful drug discovery campaigns. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of GPR84 biology and harnessing its therapeutic potential. The continued development of potent and selective antagonists for GPR84 holds promise for the treatment of a range of inflammatory and fibrotic diseases.

References

GPR84 Antagonist Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory target, primarily expressed on immune cells. Its upregulation in inflammatory conditions has made it an attractive target for the development of antagonist ligands to treat a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of recently developed GPR84 antagonists, details the experimental protocols used for their characterization, and visualizes key biological and experimental processes.

Core Concepts in GPR84 Antagonist Development

The discovery of potent and selective GPR84 antagonists is a key objective in harnessing this target for therapeutic intervention. Researchers have identified several distinct chemical scaffolds that exhibit antagonist activity. The exploration of the SAR for these scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A significant breakthrough in GPR84 antagonist development came with the identification of a novel 1,2,4-triazine-based competitive antagonist.[1][2] Extensive SAR studies on this scaffold have led to the development of highly potent analogues with improved drug-like properties.[2] Another class of recently discovered antagonists are based on the BINOL phosphate (B84403) (BINOP) scaffold, which has shown low nanomolar potency and high selectivity.[3][4]

Structure-Activity Relationship (SAR) of GPR84 Antagonists

The following tables summarize the quantitative SAR data for key GPR84 antagonist scaffolds.

Table 1: SAR of 1,2,4-Triazine (B1199460) Analogs

This table details the structure-activity relationship of 1,2,4-triazine GPR84 antagonists, with compound 1 as the initial hit. Modifications at the R1, R2, and R3 positions of the triazine core have been explored to enhance potency.

| Compound | R1 | R2 | R3 | pIC50 (hGPR84) |

| 1 | 4-methoxyphenyl | 4-methoxyphenyl | 1H-indol-3-ylmethyl | 7.9 |

| 4 | 4-methoxyphenyl | 4-methoxyphenyl | (1-methyl-1H-indol-3-yl)methyl | 8.2 |

| 42 | 4-(trifluoromethoxy)phenyl | 4-(trifluoromethoxy)phenyl | 1H-indol-3-ylmethyl | 8.5 |

| 76 | 4-chlorophenyl | 4-chlorophenyl | 1H-indol-3-ylmethyl | 8.1 |

Data sourced from the Journal of Medicinal Chemistry (2022).

Table 2: SAR of BINOL Phosphate (BINOP) Derivatives

This table outlines the SAR for a series of BINOL phosphate (BINOP) derivatives. The chirality of the BINOL backbone and the nature of the substituent on the phosphate have been shown to be critical for antagonist activity.

| Compound | Chirality | R Group | IC50 (nM) |

| 15S | S | 4-methylbenzyl | 1.2 |

| 15R | R | 4-methylbenzyl | >1000 |

| F8 | S | Nile Red conjugate | 2.5 |

Data sourced from the Journal of Medicinal Chemistry (2024).

GPR84 Signaling Pathway

GPR84 is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation by agonists, such as medium-chain fatty acids, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Downstream of Gαi/o activation, GPR84 signaling can activate several key pathways, including the Akt, ERK, and NFκB pathways, which are involved in regulating inflammatory responses, cell migration, and survival.

GPR84 Signaling Cascade.

Experimental Protocols

The characterization of GPR84 antagonists involves a series of in vitro and in silico methodologies to determine their potency, selectivity, and mechanism of action.

High-Throughput Screening (HTS) Workflow

The initial discovery of novel GPR84 antagonists often begins with a high-throughput screening campaign to identify hit compounds from large chemical libraries.

High-Throughput Screening Workflow for GPR84 Antagonists.

1. Primary Screening:

-

Assay Principle: A common primary assay measures the ability of compounds to inhibit the effect of a known GPR84 agonist (e.g., embelin (B1684587) or 6-OAU) on intracellular cyclic AMP (cAMP) levels in cells expressing human GPR84.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 are frequently used.

-

Procedure:

-

Cells are incubated with the test compounds.

-

An EC80 concentration of a GPR84 agonist is added to stimulate the receptor.

-

Forskolin is often used to elevate basal cAMP levels.

-

Intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based).

-

A decrease in the agonist-induced cAMP reduction indicates antagonist activity.

-

2. Hit Confirmation and Potency Determination:

-

Assay Principle: Compounds that show activity in the primary screen are further evaluated in concentration-response curves to determine their potency (IC50).

-

Procedure:

-

Serial dilutions of the hit compounds are prepared.

-

The primary assay is repeated with these dilutions to generate a dose-response curve.

-

The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated.

-

3. Secondary Assays (e.g., [³⁵S]GTPγS Binding Assay):

-

Assay Principle: This assay directly measures the activation of G-proteins by the receptor. In the presence of an antagonist, the agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit is inhibited.

-

Preparation: Cell membranes from HEK293 or CHO cells expressing GPR84 are prepared.

-

Procedure:

-

Cell membranes are incubated with the test compound, a GPR84 agonist, and [³⁵S]GTPγS.

-

The mixture is incubated to allow for G-protein activation and binding of the radiolabel.

-

The reaction is stopped, and the membranes are collected on filter plates.

-

The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

In Silico Docking Protocol

Molecular docking studies are employed to predict the binding mode of antagonists to GPR84 and to rationalize the observed SAR.

In Silico Docking Workflow for GPR84 Antagonists.

1. Receptor Structure Preparation:

-

As there is no experimentally determined crystal structure of GPR84, homology models or structures predicted by algorithms like AlphaFold are utilized.

-

The receptor structure is prepared by adding hydrogens, assigning charges, and minimizing the energy to relieve any structural clashes.

2. Ligand Preparation:

-

The 2D structures of the antagonist molecules are converted into 3D structures.

-

Ligands are prepared by generating possible ionization states at physiological pH and performing a conformational search.

3. Molecular Docking:

-

A docking grid is defined around the putative binding site of the receptor.

-

Docking software (e.g., Glide, AutoDock) is used to place the flexible ligand into the rigid or flexible receptor binding site.

-

The program scores the different binding poses based on a scoring function that estimates the binding affinity.

4. Pose Analysis and SAR Rationalization:

-

The predicted binding poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

These interactions are then used to explain the observed structure-activity relationships and to guide the design of new, more potent antagonists. Mutagenesis studies can be performed to validate the predicted binding mode.

Conclusion

The development of GPR84 antagonists is a rapidly advancing field. The detailed structure-activity relationships for scaffolds such as 1,2,4-triazines and BINOL phosphates provide a strong foundation for the design of future drug candidates. The combination of robust in vitro screening cascades and in silico modeling is proving to be a powerful approach for the discovery and optimization of potent and selective GPR84 antagonists with therapeutic potential for a range of inflammatory and fibrotic diseases.

References

- 1. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of GPR84 Fluorogenic Probes Based on a Novel Antagonist for GPR84 Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Pharmacological Properties of GPR84 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR84, a G protein-coupled receptor activated by medium-chain fatty acids, has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the pharmacological properties of GPR84 antagonist 2 (also known as compound 33), a potent and selective inhibitor of GPR84. This document details its in vitro and in vivo characteristics, including binding affinity, functional activity, and efficacy in preclinical models. Furthermore, it outlines the key signaling pathways modulated by GPR84 and provides detailed experimental protocols for the assays used to characterize this antagonist.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is a member of the class A G protein-coupled receptor (GPCR) family. It is primarily expressed in immune cells, including neutrophils, macrophages, and microglia.[1] Endogenous medium-chain fatty acids (MCFAs), such as capric acid, are known to activate GPR84. Upon activation, GPR84 predominantly couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is associated with pro-inflammatory responses, making GPR84 a compelling target for the development of anti-inflammatory therapeutics.

GPR84 Signaling Pathways

Activation of GPR84 initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway. This leads to the modulation of several downstream effectors, including:

-

Inhibition of Adenylyl Cyclase: Leading to decreased cAMP production.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including the phosphorylation of ERK1/2.[2]

-

Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway: Influencing cell survival and proliferation.

-

Modulation of Nuclear Factor-kappa B (NF-κB) signaling: A key regulator of inflammatory gene expression.

-

Intracellular Calcium Mobilization: Gαi/o signaling can also indirectly lead to the release of intracellular calcium stores.

Pharmacological Profile of this compound

This compound (compound 33) is a potent, selective, and orally active antagonist of the GPR84 receptor.[3]

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through a series of functional assays.

| Parameter | Value | Assay Type | Cell Line |

| IC50 | 8.95 nM | Calcium Mobilization | HEK293 cells expressing GPR84 |

| Activity | Inhibition of Neutrophil Chemotaxis | Chemotaxis Assay | Primary human neutrophils |

| Activity | Inhibition of Macrophage Chemotaxis | Chemotaxis Assay | Primary human macrophages |

Table 1: In Vitro Pharmacological Data for this compound.

In Vivo Pharmacology

This compound has demonstrated efficacy in a preclinical model of inflammatory bowel disease.

| Animal Model | Dosing | Efficacy |

| DSS-induced mouse model of ulcerative colitis | 25 mg/kg, oral, once daily | Significantly alleviated colitis symptoms and reduced the disease activity index score.[3] |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR84 agonist.

Materials:

-

HEK293 cells stably expressing human GPR84

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed HEK293-GPR84 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

-

Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Addition: Add 5 µL of the antagonist dilutions to the respective wells and incubate for 15 minutes at room temperature.

-

Agonist Addition: Add 5 µL of the GPR84 agonist (at a concentration that elicits ~80% of the maximal response, EC80) to all wells.

-

Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm for 120 seconds.

-

Data Analysis: The antagonist potency is determined by calculating the IC50 value from the concentration-response curve.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

GPR84 agonist (chemoattractant, e.g., 6-OAU)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber with a 3 µm pore size filter)

-

Multi-well plate for cell counting

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Compound Preparation: Prepare dilutions of this compound in chemotaxis buffer.

-

Chemoattractant Preparation: Prepare the GPR84 agonist in chemotaxis buffer.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the filter membrane over the lower wells.

-

Pre-incubate neutrophils with this compound or vehicle for 30 minutes at 37°C.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Cell Migration Quantification:

-

Remove the filter and wipe off the non-migrated cells from the upper surface.

-

Stain the migrated cells on the lower surface of the filter.

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

Conclusion

This compound is a potent and selective inhibitor of the GPR84 receptor with demonstrated in vitro and in vivo activity. Its ability to block GPR84-mediated pro-inflammatory signaling pathways highlights its therapeutic potential for the treatment of inflammatory diseases such as ulcerative colitis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other GPR84 antagonists. Further research into the selectivity profile and pharmacokinetic properties of this compound will be crucial for its advancement as a clinical candidate.

References

Methodological & Application

Application Notes and Protocols: GPR84 Antagonist Cell-Based Assays for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of inflammation.[1][2][3][4] Primarily expressed on immune cells such as macrophages and neutrophils, GPR84 is upregulated during inflammatory conditions.[1] Activation of GPR84 by endogenous medium-chain fatty acids or synthetic agonists exacerbates inflammatory responses, including cytokine release, chemotaxis, and phagocytosis. Consequently, the development of GPR84 antagonists is a promising strategy for the treatment of various inflammatory diseases, including inflammatory bowel disease and idiopathic pulmonary fibrosis.

These application notes provide detailed protocols for key cell-based assays to identify and characterize GPR84 antagonists. The assays described herein are designed to measure the inhibition of GPR84 signaling through distinct pathways: Gαi-mediated cAMP inhibition, Gαq-coupled calcium mobilization, and β-arrestin recruitment.

GPR84 Signaling in Inflammation

GPR84 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In immune cells, GPR84 activation also triggers a cascade of pro-inflammatory signals, including the activation of MAP kinase and PI3K-Akt pathways, leading to the production of inflammatory mediators. Furthermore, GPR84 signaling can enhance the activation of the NLRP3 inflammasome in macrophages, a key component of the innate immune response. The receptor also undergoes agonist-induced β-arrestin recruitment, which can mediate distinct downstream signaling events and receptor internalization.

Data Presentation: Potency of GPR84 Antagonists

The following table summarizes the in vitro potency of selected GPR84 antagonists in various cell-based assays. This data allows for a comparative analysis of their activity profiles.

| Compound Name | Assay Type | Cell Line | Agonist Used (Concentration) | IC50 (nM) | Reference |

| GLPG1205 | [35S]GTPγS Binding | Membranes from cells expressing GPR84 | Embelin | 128 | |

| Neutrophil Chemotaxis | Human Neutrophils | Embelin | 128 | ||

| ROS Production | TNF-α primed Neutrophils | ZQ16 | 15 | ||

| Compound 837 | [35S]GTPγS Binding | Flp-In TREx 293-hGPR84-Gαi2 | 2-HTP (EC80) | ~1.26 (pA2 = 8.9) | |

| Compound 140 | cAMP Assay | CHO-hGPR84 | 6-OAU (EC80) | 6.0 | |

| PBI-4050 | Gαi Activation | HEK293 | Not Specified | Modest Affinity | |

| CLH536 | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following are detailed protocols for the functional characterization of GPR84 antagonists.

Experimental Workflow Overview

Protocol 1: Gαi-Mediated cAMP Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing GPR84.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR84.

-

Assay Buffer: HBSS or PBS with 0.1% BSA.

-

Agonist: 6-n-octylaminouracil (6-OAU) or other suitable GPR84 agonist.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

-

cAMP Detection Kit: HTRF, AlphaScreen, or equivalent homogenous cAMP assay kit.

-

Microplates: 384-well white, solid-bottom microplates.

-

Plate Reader: HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture GPR84-expressing cells to ~80-90% confluency.

-

On the day of the assay, harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

Determine cell density and adjust to the desired concentration (e.g., 250,000 cells/mL).

-

-

Compound Plating:

-

Prepare serial dilutions of the test antagonist compounds in assay buffer.

-

Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).

-

-

Cell Stimulation:

-

Prepare a stimulation solution containing the GPR84 agonist at a concentration that elicits ~80% of its maximal effect (EC80) and forskolin (e.g., 10 µM).

-

Add the cell suspension to the agonist/forskolin mixture.

-

Dispense an equal volume (e.g., 5 µL) of this cell/agonist/forskolin mixture into the wells containing the antagonist.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate for HTRF).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader.

-

Calculate the signal ratio (e.g., 665 nm / 620 nm).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Calcium Mobilization Assay

As GPR84 is a Gαi-coupled receptor, it does not naturally signal through calcium mobilization. This assay utilizes a cell line co-expressing GPR84 and a promiscuous G protein (e.g., Gα16 or a Gαq/i chimera) that couples the receptor to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium upon agonist stimulation.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells stably co-expressing human GPR84 and a promiscuous G protein (e.g., Gα16).

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

-

Agonist: 6-OAU or other suitable GPR84 agonist.

-

Microplates: 96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence Plate Reader: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Procedure:

-

Cell Plating:

-

The day before the assay, seed the GPR84/Gα16 expressing cells into the microplates at an optimized density (e.g., 30,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution according to the manufacturer's instructions in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 60 minutes at 37°C or room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of the antagonist compounds in assay buffer in a separate compound plate.

-

Prepare the agonist solution at a concentration that gives ~80% of its maximal effect (EC80) in a separate agonist plate.

-

-

Assay Measurement:

-

Place the cell plate, compound plate, and agonist plate into the FLIPR or FlexStation instrument.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument will then add the antagonist solutions from the compound plate to the cell plate. Incubate for a predetermined time (e.g., 5-15 minutes).

-

Following the antagonist pre-incubation, the instrument will add the agonist solution to the cell plate.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence signal minus the baseline.

-

Plot the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the interaction between GPR84 and β-arrestin upon agonist stimulation. Various technologies are available, with the PathHunter assay (DiscoverX) being a common example based on enzyme fragment complementation.

Materials:

-

Cell Line: PathHunter CHO-K1 GPR84 β-Arrestin cell line (or equivalent).

-

Cell Plating Reagent: As recommended by the manufacturer.

-

Agonist: 6-OAU or other suitable GPR84 agonist.

-

Detection Reagents: PathHunter Detection Reagents.

-

Microplates: 384-well white, solid-bottom microplates.

-

Luminescence Plate Reader.

Procedure:

-

Cell Plating:

-

Prepare the PathHunter cells in the recommended cell plating reagent at the specified density (e.g., 250,000 cells/mL).

-

Dispense 20 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate overnight at 37°C, 5% CO2.

-

-

Compound Plating:

-

Prepare serial dilutions of the antagonist compounds in the appropriate assay buffer.

-

Add a small volume (e.g., 5 µL) of each antagonist concentration to the wells containing the cells.

-

-

Agonist Stimulation:

-

Prepare the GPR84 agonist at a concentration that gives ~80% of its maximal effect (EC80).

-

Add an equal volume (e.g., 5 µL) of the agonist solution to the wells.

-

Incubate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the luminescence signal on a plate reader.

-

Plot the percentage of inhibition of the agonist-induced signal versus the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of novel GPR84 antagonists. By employing a multi-assay approach, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action, facilitating the development of new therapeutics for a range of inflammatory disorders. Careful optimization of each assay for specific cell lines and reagents is crucial for obtaining reliable and reproducible data.

References

- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR84 Antagonist 2: Application Notes and Protocols for Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target in the study of inflammatory and fibrotic diseases. This receptor, activated by medium-chain fatty acids, is predominantly expressed on immune cells and its upregulation is associated with fibrotic processes. Antagonism of GPR84 presents a potential therapeutic strategy to mitigate the progression of pulmonary fibrosis. This document provides detailed application notes and protocols for utilizing a GPR84 antagonist, exemplified by GLPG1205, in preclinical research models of pulmonary fibrosis.

Mechanism of Action

GPR84 is a Gαi/o-coupled receptor. Its activation by endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling is linked to pro-inflammatory and pro-fibrotic cellular responses. GPR84 antagonists, such as GLPG1205, are selective, competitive antagonists that block the binding of activating ligands to the receptor, thereby inhibiting its downstream signaling pathways. This action has been shown to reduce inflammatory cell migration and activation, and to produce anti-fibrotic effects in animal models of pulmonary fibrosis.[1][2][3]

GPR84 Signaling Pathway in Fibrosis

The activation of GPR84 on immune cells like macrophages and neutrophils, as well as on fibroblasts, contributes to the fibrotic microenvironment. The binding of a medium-chain fatty acid (MCFA) agonist to GPR84 triggers a conformational change, leading to the activation of the associated Gi protein. This initiates a downstream signaling cascade that includes the activation of the Akt/ERK pathway, which can promote the production of reactive oxygen species (ROS) in neutrophils.[4] In macrophages and fibroblasts, this signaling can lead to the activation of transcription factors that drive the expression of pro-inflammatory cytokines and pro-fibrotic genes, such as those encoding for collagens and other extracellular matrix components. The precise transcription factors downstream of GPR84 that directly regulate fibrotic gene expression are an area of ongoing investigation.

Caption: GPR84 Signaling Pathway in Fibrosis.

Data Presentation

The following tables summarize the quantitative data available for the GPR84 antagonist GLPG1205 in the context of pulmonary fibrosis research.

| In Vitro Activity of GLPG1205 | |

| Parameter | Value |

| Inhibition of ZQ16-induced [Ca2+]i response in neutrophils | Complete inhibition at 0.5 µM[3] |

| Inhibition of GPR84-agonist induced ROS response | Complete block at 1 µM (5 min pre-incubation) |

| IC50 for ZQ16-induced ROS in TNF-α primed neutrophils | 15 nM |

| Preclinical In Vivo Efficacy of a GPR84 Antagonist (GLPG1205/1250) | |

| Model | Dosing Regimen |

| Idiopathic Pulmonary Fibrosis Model (mouse) | 30 mg/kg, twice daily, orally for 2 weeks (starting 7 days post-challenge) |

| Radiation-induced Lung Fibrosis (mouse) | 30 mg/kg, once daily, orally (starting 18 weeks post-irradiation) |

| Phase 2 Clinical Trial Data (PINTA study - NCT03725852) for GLPG1205 in IPF | |

| Parameter | GLPG1205 (100 mg, once daily) |

| Change from Baseline in FVC at Week 26 | -34 mL |

| Change in Total Lung Volume by FRI at Week 26 | Less decline compared to placebo |

Experimental Protocols

In Vitro Assays

1. Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the ability of a GPR84 antagonist to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

-

Cell Type: Primary human lung fibroblasts isolated from IPF patients.

-

Seeding Density: Plate cells in 96-well plates at a density that allows for optimal growth and visualization.

-

Protocol:

-

Seed fibroblasts and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the GPR84 antagonist for 1-2 hours.

-

Induce myofibroblast differentiation by adding Transforming Growth Factor-beta 1 (TGF-β1) at a final concentration of 2-5 ng/mL. Include a vehicle control (DMSO) and a positive control (a known inhibitor of TGF-β signaling, e.g., an ALK5 inhibitor).

-

Incubate for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Stain for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts, using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

-

Endpoint Analysis: Quantify the intensity of α-SMA staining per cell. A reduction in α-SMA expression in the presence of the GPR84 antagonist indicates an anti-fibrotic effect.